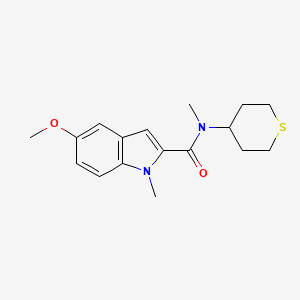

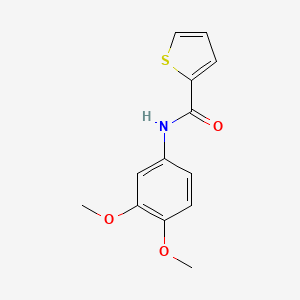

![molecular formula C17H26N6O B5524246 1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting from base pyrazole or pyrimidine compounds. For example, a study detailed the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, which share structural similarities with the target compound. These derivatives showed promising antihypertensive activity in both in vitro and in vivo models, indicating the potential for diverse biological activities within this chemical class (Bayomi et al., 1999).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused pyrazole and pyrimidine ring system. This structure can be modified at various positions to yield compounds with diverse biological activities. For instance, compounds have been synthesized with substitutions at the 5-position, affecting their affinity and selectivity for human adenosine receptors, highlighting the importance of structural modifications in determining biological activity (Squarcialupi et al., 2017).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, N-alkylation, and Mannich reactions, to introduce different substituents and functional groups. These reactions are critical for synthesizing novel derivatives with potential biological activities. For example, a study reported the synthesis of novel pyrazolopyrimidine derivatives showing significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For example, X-ray analysis of certain derivatives has provided insights into their crystal packing and molecular conformation, which are essential for understanding their reactivity and interaction with biological targets (Clayton et al., 1980).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[1,5-a]pyrimidine derivatives depend on their specific structural features. Modifications at different positions of the core structure can lead to compounds with varied chemical behaviors, useful in designing molecules with desired biological activities. Studies have explored the synthesis of derivatives with substitutions that impact their potential as antimicrobial, anti-inflammatory, and anticancer agents, demonstrating the versatility of this chemical scaffold (Amr et al., 2008).

Scientific Research Applications

Synthesis and Antitumor Activities

Research has identified novel synthetic pathways for creating pyrazolo[1,5-a]pyrimidine derivatives, which have shown significant promise in antitumor activities. These compounds, through various synthetic routes, have been evaluated for their cytotoxic effects against different cancer cell lines, revealing potential as antitumor agents (Riyadh, 2011). Additionally, the synthesis of novel pyrazolopyrimidines has been linked to anti-5-lipoxygenase agents, highlighting their potential in cancer and inflammation-related treatments (Rahmouni et al., 2016).

Antihypertensive Potential

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing modifications have been prepared, with certain derivatives showing promising antihypertensive activity. This suggests a potential avenue for the development of new antihypertensive agents (Bayomi et al., 1999).

Analgesic and Antiparkinsonian Activities

Compounds derived from pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their analgesic and antiparkinsonian activities. These studies have demonstrated that certain derivatives can provide significant medical benefits, comparable to established drugs, offering a new pathway for the development of treatments for these conditions (Amr et al., 2008).

Antimicrobial Properties

The exploration of pyrazolo[1,5-a]pyrimidine derivatives has also extended to their antimicrobial properties. Novel synthetic methods have been employed to create compounds with effective antibacterial activities, supporting their potential use in combating various bacterial infections (Rostamizadeh et al., 2013).

Future Directions

The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

properties

IUPAC Name |

1-[2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O/c1-2-4-14-11-16(23-15(21-14)6-7-20-23)19-8-10-22-9-3-5-13(12-22)17(18)24/h6-7,11,13,19H,2-5,8-10,12H2,1H3,(H2,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCDOCNVCNWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=NN2C(=C1)NCCN3CCCC(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)